molecular formula C6H2BrF3N2O2 B578719 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine CAS No. 1214336-90-9

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine

Cat. No. B578719
CAS RN: 1214336-90-9
M. Wt: 270.993
InChI Key: MJTPNVWLMZFFIU-UHFFFAOYSA-N
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Description

“2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H2BrF3N2O2 . It is a solid substance and is used as a substrate in various chemical reactions .


Synthesis Analysis

The synthesis of “2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” and its derivatives has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” can be represented by the InChI code 1S/C6H2BrF3N2O2/c7-5-4 (6 (8,9)10)1-3 (2-11-5)12 (13)14/h1-2H . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the molecule, along with carbon and hydrogen .


Chemical Reactions Analysis

“2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This suggests that it can participate in arylation reactions.


Physical And Chemical Properties Analysis

“2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” is a solid substance . It has a molecular weight of 270.99 g/mol . The compound’s InChI key is WHTGDIMWBUVWJS-UHFFFAOYSA-N .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which include “2-Bromo-3-nitro-5-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These products are used for the treatment of various diseases in animals .

Synthesis of Crop-Protection Products

Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .

Palladium-Catalyzed α-Arylation

2-Bromo-5-(trifluoromethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is used in the synthesis of various organic compounds .

Pharmaceutical Intermediate

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is used as a pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds .

Safety and Hazards

The safety data sheet for “2-Bromo-3-nitro-5-(trifluoromethyl)pyridine” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

2-bromo-3-nitro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTPNVWLMZFFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673512
Record name 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214336-90-9
Record name 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Nitro-5-(trifluoromethyl)pyridin-2-ol (31.00 g, 149 mmol) was dissolved in acetonitrile (250 ml) to give a dark brown solution. Phosphorus(V) oxybromide (85 g, 298 mmol) was added and the mixture was heated at reflux for 4.5 hours and then stirred at RT overnight. The reaction mixture was quenched by pouring into vigorously stirring water (600 ml) containing sodium hydrogencarbonate (110 g). The dark brown mixture was extracted with DCM (3×200 ml) and the organic phase was washed with water (200 ml) and brine (100 ml), dried (MgSO4) and concentrated in vacuo to afford the title product as a brown oil. 1H-NMR: [400 MHz, CDCl3, δH, 8.87 (1H, d, J=1.4 Hz, ArH), 8.39 (1H, d, J=1.9 Hz, ArH).
Quantity
31 g
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250 mL
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85 g
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reactant
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Synthesis routes and methods II

Procedure details

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BrOBr
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